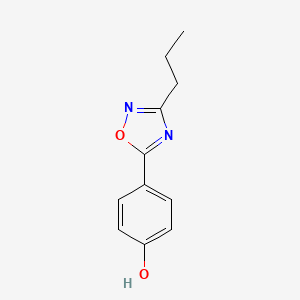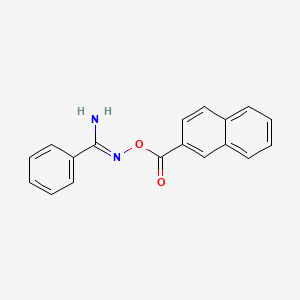
2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline, also known as MPQX, is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a chemical compound that has been extensively studied in the field of neuroscience due to its ability to block the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Mechanism of Action
2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline acts as a competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. It binds to the receptor's ion channel and prevents the influx of calcium ions, which are essential for synaptic plasticity and memory processes.
Biochemical and Physiological Effects:
2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the excitotoxicity associated with excessive activation of the NMDA receptor, which can lead to neuronal damage and death. Additionally, 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline has been shown to block long-term potentiation (LTP), which is a process involved in the strengthening of synaptic connections and the formation of memories.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline in lab experiments is its high potency and specificity for the NMDA receptor. This allows researchers to selectively block the receptor and investigate its role in various physiological and pathological processes. However, one limitation of using 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline is that it can also block other types of glutamate receptors, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline. One area of interest is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline has been shown to block the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline has been shown to protect against the loss of dopaminergic neurons in Parkinson's disease models. Further research is needed to investigate the potential therapeutic applications of 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline in these diseases. Another area of interest is the development of more selective NMDA receptor antagonists that can target specific subunits of the receptor and avoid the off-target effects of 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline.
Synthesis Methods
The synthesis of 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline involves the condensation of 4-methylpiperidine with 3-chloro-2-methylquinoxaline in the presence of a base. This reaction leads to the formation of 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline, which can be purified by recrystallization.
Scientific Research Applications
2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes. It has been used to study the mechanisms of synaptic plasticity, learning, and memory, as well as the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-methyl-3-(4-methylpiperidin-1-yl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-11-7-9-18(10-8-11)15-12(2)16-13-5-3-4-6-14(13)17-15/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXYGFUYSIUQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-methylpiperidin-1-yl)quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5755702.png)



![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5755734.png)
![N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)
![6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)

![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)


![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)

![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)